Antimycobacterial Activity: 5-Methyl-Substituted Analog Inferred Advantage over Unsubstituted 3-Bromo Comparator
The closest published comparator, N'-(3-bromobenzylidene)-4-methylbenzenesulfonohydrazide (compound 3a, CAS 158918-48-0), lacks the 5-methyl substituent present in the target compound. In the Ghiya & Joshi (2016) study, 3a exhibited an MIC of 88.5 µM against M. tuberculosis H37Rv, positioning the meta-bromo scaffold as moderately active within the series [1]. Although direct antitubercular data for the 3-bromo-5-methyl target compound have not been published, class-level SAR trends indicate that electron-donating substituents (such as the additional methyl group) can influence antimycobacterial potency; within the same series, electron-withdrawing modification (para-nitro; compound 3k) improved MIC to 48.04 µM, while electron-donating methoxy derivatives (3e, 3f) reduced activity to 411.1 µM [1]. The target compound's 5-methyl group is predicted to provide moderate electron donation distinct from both the unsubstituted 3-bromo and the deactivating nitro-substituted analogs, offering a differentiated electronic profile for SAR exploration.
| Evidence Dimension | In vitro antitubercular activity (MIC against M. tuberculosis H37Rv) |
|---|---|
| Target Compound Data | No published data available; predicted intermediate activity between 3a (88.5 µM) and 3k (48.04 µM) based on electronic class inference |
| Comparator Or Baseline | N'-(3-bromobenzylidene)-4-methylbenzenesulfonohydrazide (3a, CAS 158918-48-0): MIC = 88.5 µM; N'-(4-nitrobenzylidene)-4-methylbenzenesulfonohydrazide (3k): MIC = 48.04 µM |
| Quantified Difference | Not calculable for target compound; comparator range: 48.04–411.1 µM across the 3a–3k series. Isoniazid reference: MIC = 3.6 µM [1] |
| Conditions | Agar diffusion method, M. tuberculosis H37Rv strain, isoniazid as reference drug [1] |
Why This Matters
The 5-methyl substituent provides a distinct electronic and steric point for SAR exploration not available with the unsubstituted 3-bromo analog, enabling medicinal chemists to probe incremental potency modifications against M. tuberculosis.
- [1] Ghiya, S.; Joshi, Y. C. Synthesis and antimicrobial evaluation of hydrazones derived from 4-methylbenzenesulfonohydrazide in aqueous medium. Med. Chem. Res. 2016, 25, 970–976. DOI: 10.1007/s00044-016-1543-9. View Source
